
1,2,4-Trifluoro-3-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trifluoro-3-isopropoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and an isopropoxy group is attached at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trifluorobenzene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as:
Salifying Reaction: 3,4-difluoroaniline reacts with fluoboric acid to form a diazonium salt.
Diazotization Reaction: The diazonium salt is then treated with sodium nitrite to form the corresponding diazonium compound.
High-Temperature Cracking: The diazonium compound undergoes high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene, which is then reacted with isopropyl alcohol to form the final product
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1,2,4-Trifluoro-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-3-isopropoxybenzene involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with enzymes or receptors, altering their activity. The isopropoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Lacks the isopropoxy group, making it less reactive in certain chemical reactions.
1,3,5-Trifluorobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
1,2,4-Trifluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its reactivity and applications.
Uniqueness
1,2,4-Trifluoro-3-isopropoxybenzene is unique due to the presence of both fluorine atoms and an isopropoxy group, which impart distinct chemical properties and reactivity. This combination makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
1,2,4-trifluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 |
InChI Key |
TWXXMBDYOANEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


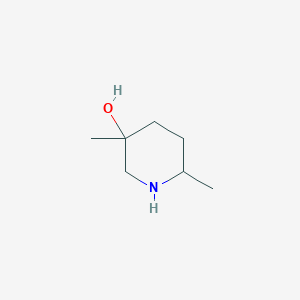

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
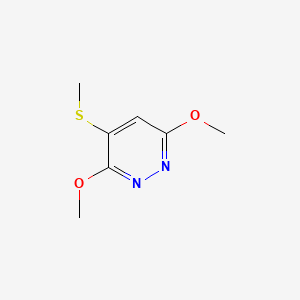
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

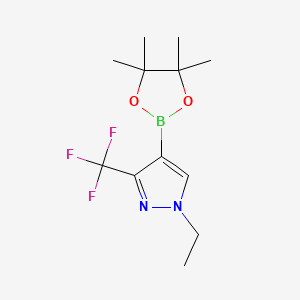
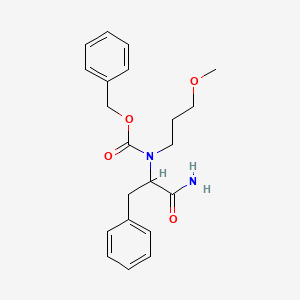
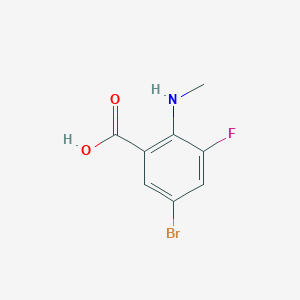
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)
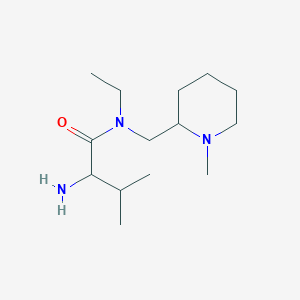
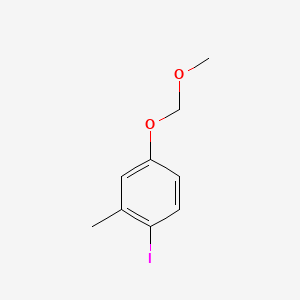

![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
